Decaethylene glycol dodecyl ether (CAS 6540-99-4), commonly referred to as C12E10 or PEG10-dodecyl ether, is a high-purity aliphatic non-ionic surfactant and bifunctional linker . Structurally composed of a 12-carbon lipophilic dodecyl chain and a 10-unit hydrophilic ethylene oxide chain, it features a precisely balanced hydrophilic-lipophilic balance (HLB) of approximately 14.1. In procurement contexts, it is primarily sourced for membrane protein solubilization, cloud-point extraction workflows, and as a defined-length spacer in Proteolysis Targeting Chimera (PROTAC) synthesis . Unlike crude polydisperse polyoxyethylene lauryl ethers, high-grade C12E10 provides highly reproducible critical micelle concentrations (CMC ~0.05 mM) and exact spatial geometries required for advanced structural biology and targeted protein degradation applications[1].
Substituting C12E10 with closely related polyoxyethylene ethers (like Brij-35/C12E23) or common laboratory detergents (like Triton X-100) frequently leads to process failure. In structural biology, the exact 10-unit PEG chain dictates the micellar aggregation number and the protein-detergent complex (PDC) radius; altering this length disrupts crystal lattice formation for integral membrane proteins [1]. In analytical workflows, replacing C12E10 with Triton X-100 introduces aromatic UV absorbance at 280 nm, masking critical protein elution peaks. Furthermore, in PROTAC synthesis, substituting exact-length C12E10 with polydisperse Laureth-10 mixtures introduces variable linker lengths, destroying the precise topological distance required for simultaneous E3 ligase and target protein binding, thereby ruining degradation efficacy .
C12E10 exhibits a highly accessible cloud point (CP) of approximately 44°C in aqueous solution, enabling mild, temperature-induced phase separation for the extraction of thermolabile biomolecules like cholesterol [1]. In direct contrast, the longer-chain analog Brij-35 (C12E23) has a cloud point exceeding 100°C, rendering it completely useless for standard aqueous cloud-point extraction without the addition of heavy salting-out agents. This distinct thermal phase behavior makes C12E10 the procurement standard for micellar liquid chromatography and biomarker concentration workflows where mild thermal cycling is required [1].
| Evidence Dimension | Cloud Point Temperature |
| Target Compound Data | ~44°C (enables mild phase separation) |
| Comparator Or Baseline | Brij-35 / C12E23 (>100°C, fails to phase separate in boiling water) |
| Quantified Difference | >56°C difference in thermal phase transition |
| Conditions | Aqueous micellar solution at standard pressure |
Buyers must select C12E10 over Brij-35 to enable low-temperature cloud-point extraction of heat-sensitive biological targets.
For downstream chromatographic purification of membrane proteins, background UV absorbance is a critical procurement filter. Triton X-100, a ubiquitous non-ionic detergent, contains an aromatic octylphenol group that strongly absorbs at 280 nm (A280 ~ 2.1 for a 0.1% solution) . C12E10 is strictly aliphatic and exhibits near-zero absorbance at 280 nm (A280 < 0.01 at 0.1%), providing a clear optical window. This allows for accurate, real-time monitoring of aromatic amino acid residues during size-exclusion chromatography (SEC) or affinity purification, preventing the masking of low-yield protein peaks .
| Evidence Dimension | UV Absorbance at 280 nm |
| Target Compound Data | < 0.01 AU (optically transparent) |
| Comparator Or Baseline | Triton X-100 (~ 2.1 AU, highly absorbing) |
| Quantified Difference | >200-fold reduction in background UV interference |
| Conditions | 0.1% w/v detergent in aqueous buffer, 1 cm path length |
C12E10 is essential for workflows requiring real-time A280 protein monitoring, where Triton X-100 would completely blind the detector.
In the synthesis of Proteolysis Targeting Chimeras (PROTACs), the linker length dictates the formation of the ternary complex between the target protein and the E3 ligase. Procurement of exact-chain Decaethylene glycol dodecyl ether (PEG10-dodecyl) ensures a precise topological distance . Using industrial-grade polydisperse Laureth-10 (which contains a Poisson distribution of PEG lengths from E5 to E15) results in a highly heterogeneous mixture of PROTAC molecules. This heterogeneity exponentially complicates HPLC purification and dilutes the active monodisperse API fraction, drastically reducing overall synthetic yield and pharmacological reproducibility .
| Evidence Dimension | Linker Length Dispersity |
| Target Compound Data | Monodisperse (Exact 10-mer PEG chain) |
| Comparator Or Baseline | Industrial Laureth-10 (Polydisperse mixture of E5-E15) |
| Quantified Difference | Elimination of chain-length heterogeneity, maximizing active API yield |
| Conditions | PROTAC linker conjugation and subsequent HPLC purification |
Pharmaceutical buyers must procure the exact-chain C12E10 to ensure reproducible ternary complex formation and avoid catastrophic yield losses during PROTAC purification.
While n-Dodecyl-β-D-maltoside (DDM) is the default detergent for membrane protein solubilization, its large micelle size often inhibits the formation of crystal contacts required for X-ray crystallography. High-throughput differential filtration assays demonstrate that C12E10 forms more compact protein-detergent complexes (PDCs) due to its flexible PEG headgroup, which can pack differently than the rigid maltose headgroup of DDM[1]. For specific targets, exchanging from DDM into C12E10 reduces the steric bulk of the micelle corona, enabling the critical protein-protein interactions necessary for high-resolution diffraction-quality crystals[1].
| Evidence Dimension | Micelle Corona Flexibility and PDC Steric Bulk |
| Target Compound Data | C12E10 (Flexible PEG headgroup, permits tighter crystal packing) |
| Comparator Or Baseline | DDM (Rigid maltose headgroup, often obstructs crystal contacts) |
| Quantified Difference | Enables crystallization of specific targets that fail in DDM |
| Conditions | Detergent exchange prior to vapor diffusion crystallization trials |
Structural biology procurement should include C12E10 in detergent screening panels to rescue membrane protein targets that remain recalcitrant to crystallization in standard DDM.
Utilizing its ~44°C cloud point, C12E10 is the optimal choice for concentrating trace cholesterol, hydrophobic vitamins, or environmental pollutants from aqueous samples without thermal degradation[1].
As a direct aliphatic replacement for Triton X-100, C12E10 is deployed in FPLC/HPLC workflows where continuous A280 monitoring is required to track protein elution profiles accurately without aromatic background interference .
High-purity C12E10 serves as a critical bifunctional building block (PEG10-dodecyl) for medicinal chemists engineering targeted protein degraders, providing exact spatial separation between target and ligase ligands .
C12E10 is utilized in analytic selector kits and crystallization screens to provide a unique micellar packing environment, rescuing integral membrane proteins that fail to form crystal lattices in DDM or OG[2].